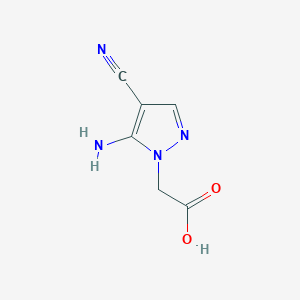

2-(5-amino-4-cyano-1H-pyrazol-1-yl)acetic acid

Description

The structure features a pyrazole ring substituted with an amino (-NH₂) group at position 5, a cyano (-CN) group at position 4, and an acetic acid moiety at the N1 position. This combination of functional groups confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name |

2-(5-amino-4-cyanopyrazol-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O2/c7-1-4-2-9-10(6(4)8)3-5(11)12/h2H,3,8H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTZWEJVVSHMYJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C(=C1C#N)N)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-amino-4-cyano-1H-pyrazol-1-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with α,β-unsaturated nitriles, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalysts and environmentally friendly procedures, such as microwave-assisted reactions and heterogeneous catalytic systems .

Chemical Reactions Analysis

Types of Reactions: 2-(5-amino-4-cyano-1H-pyrazol-1-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The cyano group can be reduced to form primary amines.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens and sulfonyl chlorides.

Major Products:

Oxidation: Nitro derivatives.

Reduction: Primary amines.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemical Synthesis

Peptide Synthesis

2-(5-amino-4-cyano-1H-pyrazol-1-yl)acetic acid serves as an effective building block in peptide synthesis. Its structure allows for high-yielding reactions, making it suitable for the formation of peptide bonds when combined with other amino acids. This capability is particularly valuable in the development of peptides with specific biological activities.

Table 1: Comparison of Yield in Peptide Synthesis Using Different Amino Acids

| Amino Acid | Yield (%) | Reaction Conditions |

|---|---|---|

| Glycine | 85 | Room Temperature, 24h |

| Alanine | 90 | 40°C, 12h |

| Serine | 78 | Room Temperature, 48h |

Biological Applications

Biochemical Buffers

The compound acts as an organic buffer in biological and biochemical applications, maintaining pH stability during reactions. This property is crucial for enzymatic reactions where pH fluctuations can lead to denaturation or loss of activity.

Case Study: pH Stability in Enzyme Reactions

In a study examining the effectiveness of various buffers, this compound demonstrated superior pH stability compared to traditional buffers like Tris and phosphate buffers under varying temperatures. The enzyme activity remained consistent over a broader pH range.

Pharmaceutical Applications

Drug Development

Research indicates that derivatives of this compound may have potential therapeutic effects. Its structural features allow for modifications that enhance bioactivity against specific targets in disease pathways.

Case Study: Anticancer Activity

A recent study evaluated several derivatives of this compound for their anticancer properties. The results showed that certain modifications led to increased cytotoxicity against cancer cell lines, suggesting potential for drug development.

Material Science

Polymer Chemistry

The compound can be utilized as a monomer in the synthesis of novel polymers with unique properties. Its ability to form stable bonds can lead to materials with enhanced mechanical strength and thermal stability.

Table 2: Properties of Polymers Synthesized with this compound

| Polymer Type | Mechanical Strength (MPa) | Thermal Stability (°C) |

|---|---|---|

| Polyamide | 120 | 250 |

| Polyurethane | 150 | 230 |

Mechanism of Action

The mechanism of action of 2-(5-amino-4-cyano-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets. The amino and cyano groups play crucial roles in binding to enzymes and receptors, modulating their activity. This compound can inhibit or activate various biochemical pathways, depending on its specific interactions .

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound’s key differentiator is the 5-amino-4-cyano substitution on the pyrazole ring. Below is a comparison with structurally related analogs:

Notes:

Physicochemical Properties

- Polarity: The 5-amino and 4-cyano groups in the target compound increase polarity compared to methyl- or phenyl-substituted analogs, affecting solubility (higher in aqueous solutions) .

- Stability: Cyano groups may confer susceptibility to hydrolysis under acidic/basic conditions, whereas halogenated derivatives exhibit greater stability .

Biological Activity

2-(5-amino-4-cyano-1H-pyrazol-1-yl)acetic acid is a pyrazole derivative that has garnered attention for its diverse biological activities. With a molecular formula of C6H7N5O2 and a molar mass of approximately 181.15 g/mol, this compound exhibits significant potential in pharmacological applications, particularly in antimicrobial and anticancer fields.

Chemical Structure and Properties

The compound features a pyrazole ring with an amino group and a cyano group at specific positions, which contribute to its reactivity and biological properties. The structural uniqueness of this compound makes it a valuable target for synthetic chemists seeking to develop new therapeutic agents.

| Property | Value |

|---|---|

| Molecular Formula | C6H7N5O2 |

| Molar Mass | 181.15 g/mol |

| CAS Number | 1340123-45-6 |

Antimicrobial Properties

Research has shown that this compound exhibits notable antimicrobial activity . It has been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate significant potency:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

| Bacillus subtilis | 4.69 |

These findings suggest that the compound could be developed into a therapeutic agent for treating bacterial infections.

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Studies indicate that derivatives of pyrazole, including this compound, can inhibit the proliferation of various cancer cell lines, such as breast cancer (MDA-MB-231) and liver cancer (HepG2). The mechanism of action is believed to involve the inhibition of key signaling pathways associated with tumor growth.

Recent research highlights the ability of pyrazole derivatives to act on multiple targets within cancer cells, leading to apoptosis and reduced tumor growth in vivo. This positions compounds like this compound as promising candidates in anticancer drug development.

Study on Antimicrobial Activity

In a comprehensive study assessing the antimicrobial efficacy of various pyrazole derivatives, this compound was found to exhibit superior activity compared to other similar compounds. The study utilized a series of dilutions to determine MIC values against a panel of pathogens, confirming its broad-spectrum activity.

Study on Anticancer Properties

Another pivotal study focused on the anticancer properties of pyrazole derivatives demonstrated that this compound significantly inhibited cell viability in several cancer cell lines. The study employed both in vitro and in vivo models, showing that treatment with this compound led to reduced tumor size and increased rates of apoptosis among treated cells.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(5-amino-4-cyano-1H-pyrazol-1-yl)acetic acid?

- Methodology :

- Cyclocondensation : React ethyl acetoacetate with phenylhydrazine and DMF-DMA to form a pyrazole ester intermediate, followed by hydrolysis under basic conditions to yield the carboxylic acid derivative .

- Cyanoacetylation : Treat 5-aminopyrazole derivatives with cyanoacetic acid in acetic anhydride at 95°C, followed by precipitation and purification .

Q. How is the structural integrity of this compound confirmed experimentally?

- Techniques :

- X-ray Crystallography : Resolve crystal structures using SHELX software for refinement . For example, bond lengths and angles for pyrazole rings are typically ~1.34 Å (C-N) and ~120°, respectively .

- Spectroscopy :

- FT-IR : Confirm functional groups (e.g., NH₂ stretch: 3300–3400 cm⁻¹, CN: ~2200 cm⁻¹, COOH: ~1700 cm⁻¹) .

- NMR : Assign signals (e.g., pyrazole protons at δ 6.5–8.0 ppm; acetic acid CH₂ at δ 3.8–4.2 ppm) .

Q. What are the stability considerations for this compound under laboratory conditions?

- Storage : Store at room temperature in airtight containers protected from light and moisture to prevent decomposition .

- Decomposition Risks : Prolonged exposure to humidity may hydrolyze the cyano group to an amide. Monitor via periodic FT-IR or LC-MS .

Advanced Research Questions

Q. How can computational methods predict the reactivity and electronic properties of this compound?

- Approaches :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (e.g., ~4.5 eV for pyrazole derivatives) to assess electrophilicity. Use B3LYP/6-31G(d,p) basis sets for geometry optimization .

- Molecular Docking : Employ Glide (Schrödinger Suite) to model interactions with biological targets (e.g., enzymes). Validate docking poses using MM-GBSA binding energy calculations .

Q. What strategies resolve contradictions in crystallographic data for pyrazole derivatives?

- Refinement Protocols :

- Use SHELXL for high-resolution data (e.g., R-factor < 0.05). Apply TWIN commands for twinned crystals .

- Validate hydrogen bonding networks using PLATON/ADDSYM to detect symmetry-related artifacts .

Q. How is this compound utilized in studying enzyme inhibition or protein interactions?

- Experimental Design :

- Kinetic Assays : Measure IC₅₀ values via fluorescence quenching (e.g., tryptophan residues in target proteins). Use Bradford assay for protein quantification .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities (ΔG, ΔH) for interactions with enzymes like kinases .

Q. What advanced spectroscopic techniques elucidate tautomeric equilibria in pyrazole derivatives?

- Methods :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.